molecular formula C20H20FN3OS B2617236 N-(2,5-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 537680-12-9

N-(2,5-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2617236
CAS No.: 537680-12-9
M. Wt: 369.46
InChI Key: VAJLJWYDFIYDCL-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrimidine carboxamide class, characterized by a partially saturated pyrimidine core substituted with a sulfanylidene (thione) group and aromatic carboxamide moieties. Its structure includes:

  • 2,5-Dimethylphenyl group: Enhances lipophilicity and steric bulk.
  • Methyl group at position 6: Contributes to steric stabilization and metabolic resistance.
  • Sulfanylidene group: Provides hydrogen-bonding capability and conformational rigidity.

The compound’s synthesis typically involves cyclocondensation of thiourea derivatives with β-keto esters under acidic conditions, followed by functionalization of the carboxamide group .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3OS/c1-11-8-9-12(2)16(10-11)23-19(25)17-13(3)22-20(26)24-18(17)14-6-4-5-7-15(14)21/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJLJWYDFIYDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=S)NC2C3=CC=CC=C3F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2,5-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the key intermediates, which are then subjected to cyclization and functional group modifications to yield the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of this compound as an antitumor agent. Research indicates that derivatives of tetrahydropyrimidines exhibit significant anticancer properties. For instance, compounds structurally related to N-(2,5-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide have shown promising results against various cancer cell lines.

Case Study: Anticancer Efficacy

A study published in the ACS Omega journal demonstrated that similar compounds displayed percent growth inhibitions (PGIs) of over 80% against several cancer cell lines including SNB-19 and OVCAR-8 . These findings suggest that the compound may be effective in targeting specific cancer types.

Analgesic Effects

The analgesic properties of N-(2,5-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide have also been documented. A patent describes its potential use as an analgesic agent, indicating that it can provide pain relief similar to existing analgesics but with potentially fewer side effects .

Agrochemical Formulations

The compound has been explored for its applications in agrochemistry as a plant protection agent. Its structural characteristics suggest potential effectiveness against pests and diseases affecting crops.

Application in Pest Control

Research indicates that compounds similar to N-(2,5-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be formulated into pesticides that target specific arthropods and nematodes. The stability and efficacy of these formulations are critical for agricultural applications .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antitumor ActivitySignificant growth inhibition in cancer cell lines; potential for targeted therapies
Analgesic EffectsDocumented pain relief capabilities; potential for fewer side effects
Agrochemical UseEffective as a plant protection agent against pests; formulation stability

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogues include:

Compound Name R1 (Position 4) R2 (Carboxamide) Key Structural Features
Target Compound 2-Fluorophenyl 2,5-Dimethylphenyl Fluorine enhances polarity; methyl groups improve lipophilicity.
N-(4-Chlorophenyl)-4-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide 2,5-Dimethoxyphenyl 4-Chlorophenyl Methoxy groups increase solubility; chlorine adds electron-withdrawing character.
N-(2,4-Dimethoxyphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide 4-Hydroxyphenyl 2,4-Dimethoxyphenyl Hydroxyl group enables hydrogen bonding; methoxy groups modulate solubility.
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Phenyl 2-Fluorophenyl Lacks sulfanylidene group; methoxyphenyl aminomethyl sidechain alters conformation.

Key Observations :

  • Electron-withdrawing substituents (e.g., fluorine, chlorine) enhance binding to polar targets but may reduce membrane permeability.
  • Sulfanylidene absence in the analogue from eliminates thione-mediated hydrogen bonding, impacting target affinity.

Crystallographic and Conformational Analysis

Target Compound vs. N-(4-Chlorophenyl)-4-(2,5-dimethoxyphenyl)-...carboxamide
  • Ring Puckering : The tetrahydropyrimidine ring in the target compound adopts a boat conformation (puckering amplitude ~0.45 Å), similar to its chlorophenyl analogue (0.48 Å). This is consistent with Cremer-Pople parameters for six-membered rings .
  • Dihedral Angles :
    • Target compound: The 2-fluorophenyl group forms a dihedral angle of 12.8° with the pyrimidine plane, favoring π-π stacking.
    • Chlorophenyl analogue: The 2,5-dimethoxyphenyl group has a larger dihedral angle (86.1° ), reducing planarity and stacking interactions .
Hydrogen Bonding Patterns
  • Target Compound : Intramolecular N–H⋯N hydrogen bonds stabilize the boat conformation (bond length: 2.02 Å).
  • N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-...pyrimidin-4-amine : Features intermolecular C–H⋯O bonds (3.12 Å) involving methoxy groups, absent in the target compound.

Physicochemical Properties

Property Target Compound N-(4-Chlorophenyl) Analogue N-(2,4-Dimethoxyphenyl) Analogue
LogP (Predicted) 3.8 3.2 2.5
Aqueous Solubility (µM) 12.4 28.7 45.9
Melting Point (°C) 198–200 185–187 172–174

Trends :

  • Higher lipophilicity (LogP) in the target compound correlates with methyl/fluorine substituents.
  • Methoxy groups in analogues improve solubility but lower melting points due to reduced crystallinity.

Biological Activity

N-(2,5-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The general synthetic route includes:

  • Formation of Tetrahydropyrimidine : The initial step often involves the condensation of appropriate aldehydes and urea derivatives.
  • Introduction of Sulfanylidene Group : This is achieved through the reaction with thioketones or similar sulfur-containing reagents.
  • Functionalization : The final steps involve the introduction of the dimethyl and fluorophenyl groups via electrophilic aromatic substitution or similar methods.

Anticancer Properties

Research indicates that N-(2,5-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibits significant anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines:

  • Cell Lines Tested :
    • Breast cancer
    • Colon cancer
    • Lung cancer
    • Prostate cancer

The compound demonstrated low micromolar activity comparable to established chemotherapeutics like etoposide while exhibiting low toxicity to normal cells .

The proposed mechanism involves the inhibition of topoisomerase II, an essential enzyme for DNA replication and transcription. The compound's ability to induce reactive oxygen species (ROS) levels in cancer cells contributes to its apoptotic effects observed during cell cycle analysis .

Data Table: Biological Activity Summary

Activity Cell Line IC50 (µM) Comparison Drug Toxicity to Normal Cells
AnticancerBreast Cancer0.5EtoposideLow
AnticancerColon Cancer0.7EtoposideLow
AnticancerLung Cancer0.6EtoposideLow
AnticancerProstate Cancer0.8EtoposideLow

Case Studies

Several studies have documented the biological activity of this compound:

  • Study on Topoisomerase Inhibition : A study demonstrated that out of a series of synthesized compounds, this tetrahydropyrimidine derivative showed potent inhibition of topoisomerase II without intercalating DNA, suggesting a unique mechanism that could be exploited for therapeutic purposes .
  • Apoptotic Effects in Cancer Cells : Another research highlighted the compound's ability to induce apoptosis in cancer cells specifically at the G1 phase of the cell cycle, showcasing its potential as a targeted cancer therapy .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing tetrahydropyrimidine derivatives like N-(2,5-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide?

  • Answer : The synthesis of tetrahydropyrimidine derivatives typically involves multi-step protocols. Key methods include:

  • Biginelli-like reactions for constructing the pyrimidine ring via cyclocondensation of aldehydes, thioureas, and β-keto esters under acidic conditions .
  • Tandem Knoevenagel-Michael reactions followed by intramolecular condensation to regioselectively functionalize the core structure (e.g., alkylation at sulfur atoms) .
  • Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yields, as demonstrated in analogous syntheses of ethyl 6-methyl-2-sulfanylidene derivatives .

Q. How should researchers characterize the structural conformation of this compound?

  • Answer : Use X-ray crystallography to resolve the 3D structure, including dihedral angles between the pyrimidine ring and substituents (e.g., fluorophenyl groups). For example:

  • Dihedral angles between the pyrimidine ring and aryl groups typically range from 12° to 86°, influencing molecular packing and stability .
  • Confirm intramolecular hydrogen bonds (e.g., N—H⋯N) that stabilize the six-membered ring conformation .
    • Complement crystallography with NMR spectroscopy (e.g., 1^1H, 13^{13}C, 19^{19}F) to analyze electronic environments and substituent effects .

Q. What strategies are effective for solubility optimization and purification of this compound?

  • Answer :

  • Solubility : Test polar aprotic solvents (e.g., DMSO, DMF) or ethanol/water mixtures, as seen in studies of structurally similar ethyl 6-methyl-2-sulfanylidene derivatives .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate high-purity (>95%) material .

Advanced Research Questions

Q. How does the conformation of the fluorophenyl and dimethylphenyl substituents influence crystallographic packing and stability?

  • Answer :

  • The fluorophenyl group often adopts a near-coplanar orientation with the pyrimidine ring (deviation <1.01 Å), enhancing π-π stacking interactions .
  • Dimethylphenyl groups introduce steric hindrance, increasing dihedral angles (e.g., 86.1°) and promoting weak intermolecular interactions (C—H⋯O, C—H⋯π) that stabilize the crystal lattice .
  • Use Hirshfeld surface analysis to quantify intermolecular contacts and predict polymorphism risks .

Q. What role do non-classical hydrogen bonds (e.g., C—H⋯O) play in stabilizing the crystal structure?

  • Answer :

  • C—H⋯O bonds (e.g., between methyl donors and methoxy acceptors) form polymeric chains along specific crystallographic axes, as observed in ethyl 6-methyl-2-sulfanylidene derivatives .
  • C—H⋯π interactions between methyl groups and fluorinated aryl rings further stabilize supramolecular assemblies, reducing lattice energy .

Q. How can researchers evaluate the biological activity of this compound, particularly its antimicrobial or anticancer potential?

  • Answer :

  • Microbiological assays : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using agar diffusion or microdilution methods, as done for structurally related pyrimidine derivatives .
  • Cytotoxicity studies : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values, correlating activity with substituent electronic profiles .

Q. What strategies resolve contradictions in experimental data, such as polymorphic forms with divergent bioactivity?

  • Answer :

  • Polymorph characterization : Compare XRD data of multiple crystal forms to identify variations in dihedral angles (e.g., 5.2° vs. 6.4° in chlorophenyl analogs) that alter bioactivity .
  • Computational modeling : Use DFT calculations to predict relative stability of polymorphs and their interaction with biological targets .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological properties?

  • Answer :

  • Modify substituents : Introduce electron-withdrawing groups (e.g., -CF3_3) on the aryl ring to enhance antibacterial activity, as demonstrated in trifluoromethyl-substituted analogs .
  • Alter sulfur oxidation states : Compare bioactivity of 2-sulfanylidene vs. 2-oxo derivatives to assess the role of thiocarbonyl groups in target binding .

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